REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([C:27]#[N:28])[CH:5]=[C:6]([CH3:26])[C:7]=1[O:8]C1N=C(NC2C=CC(C#N)=CC=2)N=C(N)C=1Br.[Cl:29][C:30]1[N:35]=[C:34]([Cl:36])[CH:33]=[C:32](Cl)[N:31]=1.CC1C=C(C=C(C)C=1O)C#N>>[Cl:29][C:30]1[N:31]=[C:32]([O:8][C:7]2[C:2]([CH3:1])=[CH:3][C:4]([C:27]#[N:28])=[CH:5][C:6]=2[CH3:26])[CH:33]=[C:34]([Cl:36])[N:35]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1OC2=C(C(=NC(=N2)NC=3C=CC(=CC3)C#N)N)Br)C)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=N1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C#N)C=C(C1O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=N1)OC1=C(C=C(C#N)C=C1C)C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |